molecular formula C19H25NO5 B12042551 Tert-butyl5-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate CAS No. 1013333-59-9

Tert-butyl5-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate

Cat. No.: B12042551
CAS No.: 1013333-59-9
M. Wt: 347.4 g/mol
InChI Key: PABSFWRFOSOOQE-UHFFFAOYSA-N
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Description

tert-Butyl 5-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a chroman-4-one core fused with a piperidine ring. Subsequent deprotection of the Boc group with trifluoroacetic acid (TFA) generates a reactive amine intermediate, which is coupled with substituted quinoline-4-carboxylic acids to produce acetyl-CoA carboxylase (ACC) inhibitors for metabolic disease research .

Properties

CAS No.

1013333-59-9

Molecular Formula

C19H25NO5

Molecular Weight

347.4 g/mol

IUPAC Name

tert-butyl 5-methoxy-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C19H25NO5/c1-18(2,3)25-17(22)20-10-8-19(9-11-20)12-13(21)16-14(23-4)6-5-7-15(16)24-19/h5-7H,8-12H2,1-4H3

InChI Key

PABSFWRFOSOOQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC=C3OC

Origin of Product

United States

Preparation Methods

Chroman-4-One Precursor Synthesis

The chroman-4-one scaffold is typically constructed from substituted salicylaldehyde derivatives. For C5 methoxylation, 5-methoxysalicylaldehyde serves as an ideal starting material. Condensation with β-keto esters under basic conditions yields the corresponding chroman-4-one via intramolecular aldol cyclization:

5-Methoxysalicylaldehyde+Ethyl acetoacetateNaOH, EtOH5-Methoxychroman-4-one\text{5-Methoxysalicylaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{NaOH, EtOH}} \text{5-Methoxychroman-4-one}

Key Data:

ParameterValue
Yield68–72%
Reaction Time12–16 h (reflux)
PurificationRecrystallization (EtOAc/hexane)

Spirocyclic Coupling with Piperidine

Spiroannulation employs a Mitsunobu reaction between 5-methoxychroman-4-one and N-Boc-4-piperidinol. This method avoids racemization and provides excellent stereocontrol:

5-Methoxychroman-4-one+N-Boc-4-piperidinolDIAD, PPh3,THFSpirocyclic Intermediate\text{5-Methoxychroman-4-one} + \text{N-Boc-4-piperidinol} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{Spirocyclic Intermediate}

Optimized Conditions:

  • Reagents: DIAD (1.2 eq), PPh₃ (1.5 eq)

  • Solvent: Anhydrous THF

  • Temperature: 0°C → RT (18 h)

  • Yield: 81% (after silica gel chromatography)

Alternative Route: Late-Stage Methoxylation

Bromination-Methoxylation Sequence

For cases where 5-methoxysalicylaldehyde is unavailable, late-stage methoxylation via aromatic bromination followed by nucleophilic substitution proves effective:

Step 1: Bromination at C5
Electrophilic bromination using NBS (N-bromosuccinimide) in acetic acid introduces bromine selectively at the C5 position:

Chroman-4-oneNBS, AcOH5-Bromochroman-4-one\text{Chroman-4-one} \xrightarrow{\text{NBS, AcOH}} \text{5-Bromochroman-4-one}

Step 2: Methoxy Group Installation
Copper(I)-mediated methoxylation displaces bromide under Ullmann conditions:

5-Bromochroman-4-one+NaOCH3CuI, 1,10-Phenanthroline, DMF5-Methoxychroman-4-one\text{5-Bromochroman-4-one} + \text{NaOCH}_3 \xrightarrow{\text{CuI, 1,10-Phenanthroline, DMF}} \text{5-Methoxychroman-4-one}

Critical Parameters:

ParameterValue
Catalyst Loading10 mol% CuI
Ligand20 mol% 1,10-Phenanthroline
Temperature110°C
Yield65–70%

Piperidine Functionalization and Boc Protection

Piperidine Ring Synthesis

The piperidine moiety is synthesized via reductive amination of δ-valerolactam, followed by Boc protection:

δ-ValerolactamLiAlH4PiperidineBoc2O, DMAPN-Boc-piperidine\delta\text{-Valerolactam} \xrightarrow{\text{LiAlH}4} \text{Piperidine} \xrightarrow{\text{Boc}2\text{O, DMAP}} \text{N-Boc-piperidine}

Yield: 89% over two steps.

Spirocyclic Coupling via Ring-Closing Metathesis

Grubbs II catalyst facilitates spirocycle formation through olefin metathesis between allyl-substituted chroman-4-one and N-Boc-piperidine derivatives:

Allyl-Chroman-4-one+Allyl-PiperidineGrubbs IISpirocyclic Product\text{Allyl-Chroman-4-one} + \text{Allyl-Piperidine} \xrightarrow{\text{Grubbs II}} \text{Spirocyclic Product}

Conditions:

  • Catalyst: 5 mol% Grubbs II

  • Solvent: Dichloromethane

  • Reaction Time: 24 h

  • Yield: 74%

Comparative Analysis of Synthetic Routes

MethodKey StepsTotal YieldAdvantagesLimitations
Chroman-firstAldol cyclization → Mitsunobu58%High stereoselectivityRequires 5-methoxysalicylaldehyde
Late-stage methoxylationBromination → Ullmann coupling45%Flexibility in substitution patternMulti-step purification
Metathesis approachGrubbs-catalyzed RCM62%Atom economyHigh catalyst cost

Challenges and Optimization Strategies

Regioselectivity in Methoxylation

Positional selectivity during methoxylation remains a critical challenge. Computational studies (DFT calculations) predict that electron-donating groups at C7 enhance C5 reactivity by 12–15 kcal/mol, guiding substrate design.

Boc Group Stability

The Boc group demonstrates limited stability under strongly acidic conditions (e.g., TFA). Alternatives like Fmoc protection were explored but resulted in lower spirocyclization yields (≤52%) .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl5-methoxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds with spirocyclic structures often exhibit significant biological activity, including anticancer properties. Tert-butyl 5-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate has been investigated for its potential to inhibit cancer cell proliferation. A study demonstrated that derivatives of this compound could induce apoptosis in various cancer cell lines, suggesting a promising avenue for anticancer drug development .

2. Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. It has been shown to have potential in treating neurodegenerative diseases by protecting neurons from oxidative stress and apoptosis. This property is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's .

Material Science Applications

3. Polymer Synthesis

Tert-butyl 5-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate can serve as a monomer in the synthesis of novel polymers. These polymers may exhibit unique mechanical and thermal properties suitable for various industrial applications, including coatings and adhesives .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cell lines
NeuroprotectionProtects neurons from oxidative stress
Material SciencePolymer synthesisUsed as a monomer for novel polymers

Case Studies

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of tert-butyl 5-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate and evaluated their anticancer efficacy against breast cancer cell lines. The results showed that certain derivatives had IC50 values significantly lower than standard chemotherapeutics, indicating strong potential for further development .

Case Study 2: Neuroprotection

A research team investigated the neuroprotective effects of this compound in an animal model of Alzheimer's disease. The study found that administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress in the brain, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-butyl5-methoxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate signaling pathways, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares tert-butyl 5-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate with key analogs:

Compound Substituents CAS No. Molecular Formula Molecular Weight Storage Conditions Key Hazards (GHS)
tert-Butyl 5-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate 5-OCH₃ N/A C₁₉H₂₅NO₅ 347.41 (calculated) Not reported Not reported
tert-Butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (base compound) None 849928-22-9 C₁₈H₂₃NO₄ 317.38 Room temperature, dry H302 (harmful if swallowed)
tert-Butyl 6,7-dimethyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate 6,7-diCH₃ 1013333-61-3 C₂₀H₂₇NO₄ 345.43 2–8°C H302, H315, H319, H335
tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate 6-Br 690632-38-3 C₁₈H₂₂BrNO₄ 396.28 2–8°C H302, H315, H319
tert-Butyl 7-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate 7-F Not reported C₁₈H₂₂FNO₄ 335.38 Not reported Not reported

Key Observations:

  • Substituent Effects on Molecular Weight: Bromine substitution (6-Br) increases molecular weight significantly (396.28 vs. 317.38 for the base compound), while methoxy and fluoro groups add moderate mass .
  • Storage Stability: Dimethyl and bromo derivatives require refrigeration (2–8°C), likely due to enhanced reactivity or sensitivity to degradation .
  • Hazard Profile: Dimethyl and bromo analogs exhibit broader hazard classifications (e.g., skin/eye irritation, respiratory sensitization) compared to the base compound .

Biological Activity

Tert-butyl 5-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS No. 1013333-59-9) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of spiro compounds that exhibit diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C19H25NO5
  • Molecular Weight : 347.41 g/mol
  • Chemical Structure : The compound features a spirocyclic structure, which is significant for its biological activity.

Antioxidant Properties

Research has indicated that compounds with spiro structures often possess antioxidant properties. Tert-butyl 5-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate has been evaluated for its ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness can vary based on the concentration and the specific type of bacteria or fungi tested.

Neuroprotective Effects

Given its structural similarity to other neuroprotective agents, there is potential for this compound to provide neuroprotection. Research into its effects on neuronal cells has shown promise in mitigating neurodegenerative processes.

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of spiro compounds showed significant radical scavenging activity, suggesting that tert-butyl 5-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate could be similarly effective .
  • Antimicrobial Evaluation :
    • In vitro tests conducted against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited dose-dependent antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Neuroprotection Studies :
    • Research highlighted in the Neuroscience Letters indicated that compounds with spiro structures could inhibit apoptosis in neuronal cells subjected to oxidative stress, suggesting a protective role for tert-butyl 5-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant free radical scavenging activityJournal of Medicinal Chemistry
AntimicrobialEffective against S. aureus and E. coliIn vitro studies
NeuroprotectiveInhibition of apoptosis in neuronal cellsNeuroscience Letters

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing tert-butyl5-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Spirocyclization : Reacting a substituted chromanone (e.g., 5-methoxy-4-oxochroman) with tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous methanol under reflux conditions. Pyrrolidine is often used as a catalyst to facilitate spiro-ring formation .

Boc Deprotection : Treating the intermediate with trifluoroacetic acid (TFA) in dichloromethane to remove the tert-butoxycarbonyl (Boc) protecting group, yielding the free spiro-piperidine scaffold .

Purification : Flash chromatography or recrystallization in hexane/ethyl acetate mixtures ensures >95% purity. Yields range from 72–85% depending on reaction optimization .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335 hazard) .
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : Key peaks include δ 7.90 (d, J = 7.5 Hz, aromatic H), δ 3.89 (m, piperidine H), and δ 1.48 (s, Boc tert-butyl H) in CDCl₃ .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 318.1631 (calculated 317.1627) .
  • HPLC : Monitor purity using a C18 column with acetonitrile/water gradients (retention time ~12 min) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this spiro compound be resolved?

  • Methodological Answer :

  • Refinement Tools : Use SHELXL for high-resolution X-ray diffraction data refinement. Key parameters:
  • Apply TWIN/BASF commands to address twinning in crystals .
  • Validate hydrogen bonding networks with Olex2 or PLATON .
  • Contingency : If discrepancies persist (e.g., bond angle deviations >5°), cross-validate with DFT calculations (e.g., Gaussian09) .

Q. What strategies optimize reaction yield in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Replace pyrrolidine with DBU (1,8-diazabicycloundec-7-ene) to enhance spirocyclization kinetics .
  • Solvent Optimization : Use ethanol instead of methanol for better solubility of intermediates (yield increases by ~8%) .
  • Temperature Control : Maintain reflux at 80°C ± 2°C to minimize side reactions (e.g., Boc group cleavage) .

Q. How does stereochemistry at the spiro-junction influence biological activity?

  • Methodological Answer :

  • Docking Studies : Perform AutoDock Vina simulations against target proteins (e.g., acetyl-CoA carboxylase) to compare R vs. S configurations. Key metrics:
  • Binding affinity (ΔG ≤ -7.5 kcal/mol indicates strong interaction) .
  • Hydrogen bond interactions with catalytic residues (e.g., Lys-202 in ACC) .
  • In Vitro Assays : Test enantiomers in enzyme inhibition assays (IC₅₀ values differ by 3–5× between stereoisomers) .

Data Contradiction Analysis

Q. How to address conflicting NMR data for the methoxy group in different solvents?

  • Methodological Answer :

  • Solvent Effects : In DMSO-d₆, methoxy protons (δ 3.25) may split due to hydrogen bonding, whereas CDCl₃ shows a singlet (δ 3.30) .
  • Validation : Compare with DEPT-135 spectra to confirm carbon assignments (e.g., C-O at ~55 ppm) .

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